![molecular formula C12H8I8P2 B14516354 ([1,1'-Biphenyl]-4,4'-diyl)bis(tetraiodo-lambda~5~-phosphane) CAS No. 62779-44-6](/img/structure/B14516354.png)
([1,1'-Biphenyl]-4,4'-diyl)bis(tetraiodo-lambda~5~-phosphane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([1,1’-Biphenyl]-4,4’-diyl)bis(tetraiodo-lambda~5~-phosphane): is a complex organophosphorus compound characterized by the presence of biphenyl and tetraiodo-lambda~5~-phosphane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4,4’-diyl)bis(tetraiodo-lambda~5~-phosphane) typically involves the reaction of biphenyl derivatives with phosphorus halides under controlled conditions. The process may include:
Halogenation: Biphenyl is treated with iodine to introduce iodine atoms.
Phosphorylation: The iodinated biphenyl is then reacted with phosphorus trihalides (e.g., phosphorus triiodide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and phosphorylation processes, utilizing advanced reactors and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
([1,1’-Biphenyl]-4,4’-diyl)bis(tetraiodo-lambda~5~-phosphane): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Wissenschaftliche Forschungsanwendungen
([1,1’-Biphenyl]-4,4’-diyl)bis(tetraiodo-lambda~5~-phosphane): has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism by which ([1,1’-Biphenyl]-4,4’-diyl)bis(tetraiodo-lambda~5~-phosphane) exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate specific biochemical pathways, leading to desired outcomes in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis.
2-(2-(Dimethylamino)ethoxy)ethanol: Another organophosphorus compound with comparable chemical properties.
Uniqueness
([1,1’-Biphenyl]-4,4’-diyl)bis(tetraiodo-lambda~5~-phosphane): stands out due to its tetraiodo-lambda~5~-phosphane groups, which impart unique reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
62779-44-6 |
|---|---|
Molekularformel |
C12H8I8P2 |
Molekulargewicht |
1229.37 g/mol |
IUPAC-Name |
tetraiodo-[4-[4-(tetraiodo-λ5-phosphanyl)phenyl]phenyl]-λ5-phosphane |
InChI |
InChI=1S/C12H8I8P2/c13-21(14,15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)22(17,18,19)20/h1-8H |
InChI-Schlüssel |
DKDAVCNKZHMZDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)P(I)(I)(I)I)P(I)(I)(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



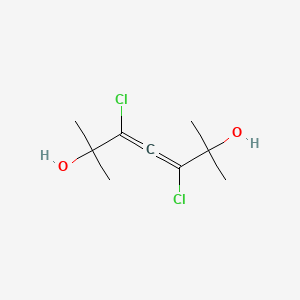
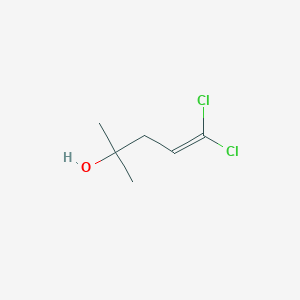
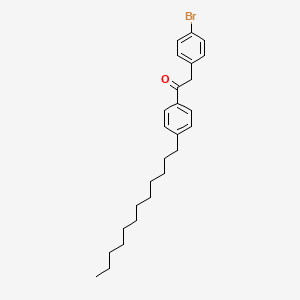

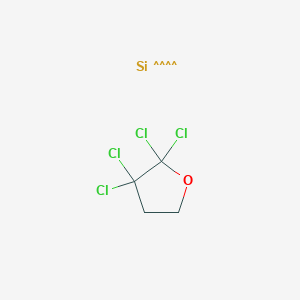
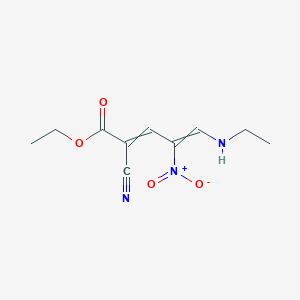

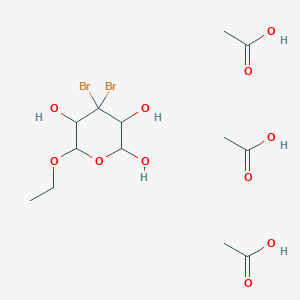
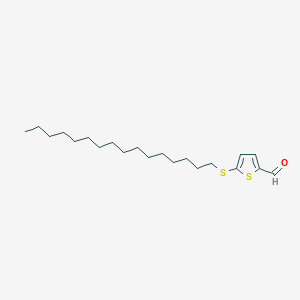
![7-Methyl-2lambda~6~-pyrimido[4,5-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14516333.png)
![[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane]](/img/structure/B14516341.png)
![3-[(2-Hydroxyphenyl)methyl]-2-methylphenol](/img/structure/B14516347.png)
![9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14516351.png)
